REACTION_CXSMILES
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[N+:1]([C:4]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7])([O-])=O>C(O)(=O)C.[Zn]>[NH2:1][C:4]1[CH:11]=[C:10]([C:12]([F:13])([F:14])[F:15])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7]
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(C#N)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
|
260 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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30 g
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Type
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catalyst
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Smiles
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[Zn]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at room temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through a celite plug
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Type
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WASH
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Details
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the celite layer was washed with glacial acetic acid
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Type
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CONCENTRATION
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Details
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The combined filtrate and washings were concentrated
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Reaction Time |
1 h |
Name
|
|
Type
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product
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Smiles
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NC1=C(C#N)C=CC(=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |